2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol 2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18122909
InChI: InChI=1S/C9H17N3O/c1-7(2)5-8-6-9(10)12(11-8)3-4-13/h6-7,13H,3-5,10H2,1-2H3
SMILES:
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18122909

Molecular Formula: C9H17N3O

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol -

Specification

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
IUPAC Name 2-[5-amino-3-(2-methylpropyl)pyrazol-1-yl]ethanol
Standard InChI InChI=1S/C9H17N3O/c1-7(2)5-8-6-9(10)12(11-8)3-4-13/h6-7,13H,3-5,10H2,1-2H3
Standard InChI Key CRXYKBNXQULSLL-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NN(C(=C1)N)CCO

Introduction

2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound features an amino group at the 5-position and an isobutyl group at the 3-position of the pyrazole ring, with an ethanolic side chain attached to the nitrogen atom of the pyrazole ring. The molecular formula of this compound is C₉H₁₃N₃O, and its molecular weight is approximately 181.22 g/mol.

Synthesis of 2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol

The synthesis of 2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 5-amino-3-isobutyl-1H-pyrazole with an appropriate alkylating agent, such as 2-bromoethanol. This reaction is often conducted in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction conditions are mild, allowing for good yields of the target compound. The product is purified through recrystallization from ethanol, resulting in pale-brown crystals.

Structural Characteristics and Biological Activity

The structural features of 2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol contribute significantly to its potential biological activity. The amino group can facilitate hydrogen bonding with target proteins, while the pyrazole ring may engage in π-stacking interactions or coordinate with metal ions in enzymatic active sites. Pyrazole derivatives, including this compound, have been studied for their anti-inflammatory, analgesic, and antitumor properties.

Potential Applications

2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol has potential applications in various scientific fields, particularly in pharmaceutical chemistry. It is of interest in drug discovery and development due to its diverse biological activities. Research indicates that compounds with similar structures can inhibit specific pathways involved in inflammation and cell proliferation, suggesting therapeutic applications in treating diseases like cancer or autoimmune disorders.

Chemical Reactivity and Analytical Techniques

The compound's chemical reactivity can be attributed to its functional groups. Key reactions include those typical of pyrazole derivatives, which can be exploited to modify the compound for enhanced pharmacological profiles. Analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into the functional groups and molecular interactions, confirming the identity and purity of the synthesized compound.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-olMethyl group substitutionEnhanced solubility
2-(5-Amino-N-(phenylsulfonyl)-pyrazole)Sulfonamide groupDifferent interaction profile with enzymes
2-(5-Amino-N-(4-propylphenyl)-pyrazole)Propyl group substitutionAltered pharmacokinetics

These comparisons highlight how variations in substituents can influence both chemical reactivity and biological activity.

Research Findings and Future Directions

Studies have shown that 2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol exhibits notable biological activities, particularly as an inhibitor of enzymes such as acetylcholinesterase and carbonic anhydrase isoforms. This suggests potential applications in treating neurodegenerative diseases and other conditions where these enzymes play a critical role. Further research is needed to fully explore its therapeutic potential and to optimize its structure for improved pharmacological profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator